molecular formula C10H13ClN2O2 B2859505 methyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate CAS No. 1856080-73-3

methyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate

Cat. No.: B2859505
CAS No.: 1856080-73-3
M. Wt: 228.68
InChI Key: QKRUCVVSDUYNKL-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with a methyl ester, a chlorine atom, and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-methyl-1H-pyrazole with cyclopentanone in the presence of a base, followed by esterification with methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. Catalysts and solvents are selected to enhance the reaction rate and minimize by-products. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated products.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazoles.

Scientific Research Applications

Methyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Researchers are investigating its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which methyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-1-phenyl-1H-pyrazole-5-carboxylate: Similar structure but with a phenyl group instead of a cyclopentyl group.

    Ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate: Similar structure but with an ethyl ester instead of

Properties

IUPAC Name

methyl 4-chloro-2-cyclopentylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-15-10(14)9-8(11)6-12-13(9)7-4-2-3-5-7/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRUCVVSDUYNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NN1C2CCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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